[2,3'-Bipyridin]-5'-ylmethanol
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Overview
Description
[2,3’-Bipyridin]-5’-ylmethanol: is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [2,3’-Bipyridin]-5’-ylmethanol includes a hydroxymethyl group attached to the 5’ position of the bipyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5’-ylmethanol typically involves the following steps:
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Formation of the Bipyridine Core: : The bipyridine core can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, and Wurtz coupling . These reactions involve the coupling of pyridine derivatives in the presence of a catalyst, often a transition metal complex.
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Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This step typically involves the reaction of the bipyridine core with formaldehyde in the presence of a base, such as sodium hydroxide, to yield [2,3’-Bipyridin]-5’-ylmethanol.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-5’-ylmethanol may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The hydroxymethylation step can be scaled up using continuous flow reactors to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : [2,3’-Bipyridin]-5’-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
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Substitution: : [2,3’-Bipyridin]-5’-ylmethanol can undergo substitution reactions, where the hydroxymethyl group is replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, other substituted bipyridines.
Scientific Research Applications
[2,3’-Bipyridin]-5’-ylmethanol: has a wide range of applications in scientific research:
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Coordination Chemistry: : It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science .
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Catalysis: : Metal complexes of [2,3’-Bipyridin]-5’-ylmethanol are used as catalysts in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions .
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Materials Science:
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Biological Applications: : It is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators .
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-5’-ylmethanol primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating organic transformations. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
[2,3’-Bipyridin]-5’-ylmethanol: can be compared with other bipyridine derivatives, such as:
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2,2’-Bipyridine: : A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions .
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4,4’-Bipyridine: : Used in the synthesis of coordination polymers and supramolecular structures .
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3,3’-Bipyridine: : Known for its unique electronic properties and applications in materials science .
Uniqueness: : The presence of the hydroxymethyl group in [2,3’-Bipyridin]-5’-ylmethanol provides additional functionalization possibilities, allowing for the formation of more diverse metal complexes and enhancing its reactivity in various chemical reactions.
Properties
CAS No. |
1346686-52-9 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyridin-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2 |
InChI Key |
JSDSAJAHEGKTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
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